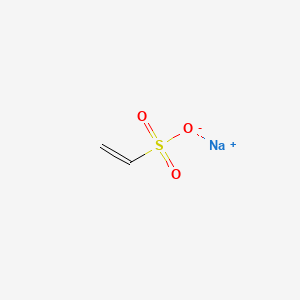

Sodium ethenesulfonate

Descripción

Structure

3D Structure of Parent

Propiedades

Número CAS |

3039-83-6 |

|---|---|

Fórmula molecular |

C2H4NaO3S |

Peso molecular |

131.11 g/mol |

Nombre IUPAC |

sodium;ethenesulfonate |

InChI |

InChI=1S/C2H4O3S.Na/c1-2-6(3,4)5;/h2H,1H2,(H,3,4,5); |

Clave InChI |

WCBBLESOBVCMFC-UHFFFAOYSA-N |

SMILES |

C=CS(=O)(=O)[O-].[Na+] |

SMILES canónico |

C=CS(=O)(=O)O.[Na] |

Otros números CAS |

3039-83-6 9002-97-5 |

Descripción física |

Liquid 10-30% Aqueous solution: Liquid; [Sigma-Aldrich MSDS] |

Pictogramas |

Irritant |

Números CAS relacionados |

9002-97-5 |

Sinónimos |

ethylenesulfonic acid polymer lyapolate lyapolate ammonium salt lyapolate sodium lyapolate sodium salt poly(sodium vinyl sulfonate) poly(vinyl sulfonic acid) poly(vinylsulfonic acid) polyethylene sulfonate polyvinyl sulfonic potassium polyvinylsulfonic acid PVS acid sodium apolate U 9843 U-9843 U9843 |

Origen del producto |

United States |

Synthetic Methodologies and Process Engineering for Sodium Ethenesulfonate

Established Chemical Synthesis Routes

The industrial production of sodium ethenesulfonate (B8298466) relies on several well-documented chemical pathways. These methods range from the hydrolysis of sulfate (B86663) adducts to the dehydration of sulfonic acids and multistep processes involving halogenated intermediates.

Alkaline Hydrolysis of Carbyl Sulfate: Mechanistic and Process Considerations

The most prevalent industrial method for synthesizing sodium ethenesulfonate involves the alkaline hydrolysis of carbyl sulfate (1,3,2,4-dioxadithiane 2,2,4,4-tetraoxide). smolecule.com This reaction is notably exothermic, with a reaction enthalpy of approximately 1,675 kJ/kg, demanding rigorous control over process parameters.

The process begins with the hydrolysis of carbyl sulfate, often using an alkaline medium like calcium hydroxide (B78521). This step yields a solution of calcium ethenesulfonate. Subsequently, the mixture is acidified with sulfuric acid. This acidification serves a dual purpose: it protonates the ethenesulfonate anion and precipitates the poorly soluble calcium sulfate, which can then be removed via filtration. The resulting solution contains the desired ethenesulfonic acid, which is then neutralized with a sodium base to produce the final product, this compound. smolecule.com The direct use of an alkaline aqueous solution of sodium vinylsulfonate, obtained from this hydrolysis, is common in many applications where the free acid is not required.

Table 1: Key Parameters for Alkaline Hydrolysis of Carbyl Sulfate

| Parameter | Value/Condition | Source |

|---|---|---|

| Reactant | Carbyl Sulfate | smolecule.com |

| Hydrolysis Agent | Calcium Hydroxide | |

| Acidification Agent | Sulfuric Acid | smolecule.com |

| Reaction Type | Highly Exothermic | smolecule.com |

| Reaction Enthalpy | 1,675 kJ/kg |

Dehydration of Isethionic Acid: Pathways and Efficiency

Another established route for the preparation of this compound is the dehydration of isethionic acid. smolecule.com This chemical transformation is typically accomplished using a potent dehydrating agent, with phosphorus pentoxide being a commonly cited reagent for this purpose. The reaction involves the removal of a water molecule from the isethionic acid structure to form the vinyl group, directly yielding ethenesulfonic acid, which is subsequently converted to its sodium salt.

Ethylene-Based Synthetic Protocols

Synthesis protocols starting from ethylene (B1197577) derivatives are also employed. One such method begins with the sulfonation of anhydrous ethanol (B145695) using sulfur trioxide gas. chemicalbook.com In a large-scale example, anhydrous ethanol is placed in a reactor and kept at a temperature below 20°C while sulfur trioxide gas is introduced. chemicalbook.com Following the sulfonation, the resulting intermediate is neutralized. This is achieved by adding the sulfonic acid mixture to a solution of sodium hydroxide (20% liquid alkali), with the temperature maintained below 60°C. chemicalbook.com The process yields an aqueous solution of sodium vinylsulfonate after workup steps that include cooling to 0°C, centrifugation to remove sodium sulfate hydrate, and washing with ice water. chemicalbook.com

Sulfochlorination and Dehydrohalogenation Approaches

A multi-step synthesis involving halogenated intermediates provides an alternative pathway. This method starts with the sulfochlorination of chloroethane (B1197429), which introduces the sulfonyl chloride functional group. The resulting intermediate, chloroethanesulfonyl chloride, undergoes dehydrohalogenation to form vinylsulfonyl chloride. In the final step, the vinylsulfonyl chloride is hydrolyzed to yield the target compound, ethenesulfonic acid, which is then neutralized to this compound.

Advanced Process Optimization and Scale-Up Research

The transition from laboratory-scale synthesis to cost-effective, large-scale industrial production is a critical focus of process chemistry. asischem.comotavachemicals.com For this compound, research into process optimization centers on improving yield, simplifying complex procedures, and ensuring process safety, particularly by managing the reaction's thermal output. asischem.com

Temperature and pH Control Strategies in Industrial Synthesis

Precise control of temperature and pH is paramount in the industrial synthesis of this compound, especially via the alkaline hydrolysis of carbyl sulfate. smolecule.com The highly exothermic nature of this reaction necessitates exact and continuous management of the reaction temperature to prevent runaway reactions and ensure product quality. Similarly, maintaining the correct pH throughout the hydrolysis and subsequent acidification steps is crucial for driving the reaction to completion and ensuring the efficient precipitation and removal of byproducts like calcium sulfate. smolecule.com In ethylene-based protocols, specific temperature ranges are critical; for instance, keeping the initial sulfonation of ethanol below 20°C and the subsequent neutralization below 60°C are key control points for a successful synthesis. chemicalbook.com

Table 2: Process Control Parameters in this compound Synthesis

| Synthesis Route | Process Step | Control Parameter | Specified Condition | Source |

|---|---|---|---|---|

| Ethylene-Based | Sulfonation of Ethanol | Temperature | < 20°C | chemicalbook.com |

| Ethylene-Based | Neutralization | Temperature | < 60°C | chemicalbook.com |

Enhancement of Reaction Yields and Selectivity

The optimization of reaction conditions is paramount for maximizing the yield and selectivity of this compound synthesis. Key industrial production methods, such as the alkaline hydrolysis of carbyl sulfate, are highly exothermic, necessitating precise control over process parameters to ensure a high-quality product.

Control of Reaction Parameters: The temperature and pH are critical variables in the synthesis of this compound. Maintaining these parameters within a narrow, optimal range is essential to drive the desired reaction pathway and minimize the formation of by-products. For instance, in the hydrolysis of 2-hydroxyethanesulfonyl chloride, adjusting the pH from 4.0 to 11.0 was observed to influence the product distribution, with only a trace of this compound forming at the higher pH. cdnsciencepub.com This highlights the sensitivity of the reaction to the basicity of the environment.

Optimization of Reagents and Solvents: The choice of base and solvent system significantly impacts reaction outcomes. Studies on related syntheses have shown that varying the base (e.g., sodium acetate (B1210297) vs. triethylamine) and the solvent can dramatically alter the product yield. researchgate.net In the preparation of this compound, the use of calcium hydroxide as the hydrolysis medium is a common industrial practice. The selection of reagents extends to managing impurities; for example, the addition of potassium chloride has been shown to increase the yield of certain chlorinated intermediates, which could be relevant in syntheses starting from chloro-substituted precursors. cdnsciencepub.com

Advanced Optimization Methodologies: Modern process development often employs systematic approaches like Design of Experiments (DoE) to efficiently identify optimal reaction conditions. whiterose.ac.uk This methodology allows for the simultaneous variation of multiple factors (e.g., temperature, reagent concentration, reaction time) to map the reaction landscape and find the global optimum for yield and selectivity. whiterose.ac.uknih.gov Furthermore, machine learning algorithms are emerging as powerful tools to predict optimal conditions by analyzing large datasets from experimental platforms, potentially accelerating the discovery of more efficient synthetic routes. nih.gov A successful optimization workflow involves identifying the factors with the most significant effect on the outcome and then fine-tuning their levels to achieve the best possible result. whiterose.ac.uk For instance, one reported process for a related sulfonated compound achieved a product yield of over 97% and selectivity greater than 99% through careful route selection and optimization. google.com

The following table summarizes key parameters that are typically optimized to enhance reaction yield and selectivity.

| Parameter | Description | Potential Impact on Yield & Selectivity |

| Temperature | Controls the rate of reaction. researchgate.net | Affects reaction kinetics; non-optimal temperatures can lead to decomposition or side reactions, diminishing yield and selectivity. researchgate.net |

| pH / Base | Influences the reaction mechanism, particularly in hydrolysis steps. cdnsciencepub.com | Crucial for controlling the desired reaction pathway; incorrect pH can favor by-product formation. cdnsciencepub.com |

| Reagent Ratio | The stoichiometry of reactants and catalysts. researchgate.net | Varying the ratio of starting materials and base can significantly improve yield. researchgate.net |

| Solvent | The medium in which the reaction occurs. researchgate.net | Can affect solubility, reaction rates, and even alter the reaction pathway. |

| Catalyst | A substance that increases the reaction rate without being consumed. | The use of catalysts, such as phase-transfer catalysts, can enhance reaction efficiency and selectivity. |

| Reaction Time | The duration of the reaction. researchgate.net | Insufficient time may lead to incomplete conversion, while excessive time can promote the formation of degradation products. researchgate.net |

Purification Techniques for High-Purity this compound

Achieving high purity is essential for the application of this compound, particularly in the electronics industry and as a monomer for polymerization. Various techniques are employed post-synthesis to remove impurities such as inorganic salts, unreacted starting materials, and by-products.

Crystallization and Recrystallization: Crystallization is a fundamental technique for purifying solid compounds. In one patented method for a similar compound, sodium isethionate, a crude aqueous solution is concentrated through multi-effect evaporators before being fed into a continuous crystallizer. google.com By carefully controlling temperature and residence time, a crystalline magma is formed, which is then separated via centrifugation to yield a high-purity product (>99.5 wt%). google.com Recrystallization from a suitable solvent, such as absolute ethanol, is also an effective method for refining the final product. cdnsciencepub.com

Solvent Extraction and Washing: Liquid-liquid extraction can be used to separate the desired product from impurities based on their differential solubilities in immiscible solvents. cdnsciencepub.com A typical work-up might involve extracting the reaction mixture with solvents like benzene (B151609) or methylene (B1212753) chloride to remove organic impurities. cdnsciencepub.com Subsequently, the purified product can be further washed with a solvent in which it is insoluble, such as ethanol, to remove residual contaminants. google.com

Chromatographic and Membrane-Based Methods: For achieving very high levels of purity, more sophisticated techniques are utilized. Ion-exchange chromatography is particularly effective for separating ionic compounds like this compound from non-ionic or differently charged impurities. Dialysis, a membrane-based process, can also be employed to separate the monomer from low-molecular-weight salts and other small impurities.

Precipitation and Distillation: In synthesis routes that generate insoluble by-products, purification can be achieved through simple filtration. For example, when calcium ethenesulfonate is acidified with sulfuric acid, the poorly soluble calcium sulfate precipitates and is removed from the product solution. For aqueous solutions of this compound, distillation under reduced pressure can be used to remove water and other volatile components, thereby concentrating and purifying the product.

The table below outlines common purification techniques for this compound and related compounds.

| Purification Technique | Principle of Separation | Typical Impurities Removed |

| Recrystallization | Difference in solubility between the product and impurities in a solvent at different temperatures. cdnsciencepub.comgoogle.com | Inorganic salts, organic by-products. |

| Solvent Extraction | Differential solubility in two immiscible liquid phases. cdnsciencepub.com | Unreacted starting materials, non-polar by-products. |

| Ion-Exchange Chromatography | Differential affinity for a charged stationary phase. | Other ionic species, salts. |

| Dialysis | Separation based on molecular size through a semi-permeable membrane. | Low-molecular-weight salts and impurities. |

| Precipitation | Formation of an insoluble solid from a solution. | Insoluble salts (e.g., calcium sulfate). |

| Distillation | Difference in boiling points of components in a liquid mixture. | Water, volatile solvents, and impurities. |

Sustainable and Green Chemistry Approaches in this compound Production

The principles of green chemistry are increasingly being integrated into chemical manufacturing to minimize environmental impact and enhance process safety and efficiency. instituteofsustainabilitystudies.comresearchgate.net These principles provide a framework for designing more sustainable synthetic routes for compounds like this compound.

Waste Prevention and Atom Economy: A core tenet of green chemistry is to prevent waste rather than treating it after it has been created. instituteofsustainabilitystudies.com This is directly linked to maximizing reaction yield and selectivity, as higher yields mean less starting material is converted into unwanted by-products. google.com The concept of atom economy, which measures how efficiently all materials used in a process are incorporated into the final product, is a key metric for evaluating the "greenness" of a synthetic route. cuestionesdefisioterapia.com

Use of Safer Chemicals and Solvents: Green chemistry encourages the use of substances that possess little or no toxicity to human health and the environment. instituteofsustainabilitystudies.com This involves selecting safer solvents and reagents. For this compound production, this could mean replacing hazardous solvents with water or other benign alternatives and choosing less toxic starting materials where possible. researchgate.net Some modern synthetic methods are designed to avoid pungent and hazardous reagents altogether, for example, by using oxygen from the air as the oxidant. mdpi.com

Energy Efficiency and Renewable Feedstocks: Designing processes that are energy-efficient is another critical aspect of sustainable chemistry. cuestionesdefisioterapia.com This can be achieved by conducting reactions at ambient temperature and pressure or by using catalysts to lower the activation energy of a reaction, thereby reducing energy consumption. While not widely reported for this compound specifically, the broader push in the chemical industry is towards using renewable feedstocks derived from biomass instead of depleting fossil fuels. scirp.org

Catalysis and Process Intensification: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. cuestionesdefisioterapia.com The use of efficient catalysts can improve reaction rates, enhance selectivity, and enable milder reaction conditions. Process intensification, such as using flow reactors, can also contribute to a greener process by improving heat and mass transfer, leading to better control, higher yields, and increased safety. whiterose.ac.uk

The following table summarizes the application of green chemistry principles to the production of this compound.

| Green Chemistry Principle | Application in this compound Production |

| 1. Prevention | Maximize reaction yields to minimize the generation of waste by-products. google.cominstituteofsustainabilitystudies.com |

| 2. Atom Economy | Design synthetic routes that maximize the incorporation of reactant atoms into the final product. cuestionesdefisioterapia.com |

| 3. Less Hazardous Chemical Syntheses | Select starting materials and reaction pathways that avoid the use and generation of toxic substances. instituteofsustainabilitystudies.com |

| 4. Designing Safer Chemicals | The product itself is designed for its function while minimizing its toxicity. |

| 5. Safer Solvents and Auxiliaries | Prioritize the use of water or other environmentally benign solvents over hazardous organic solvents. researchgate.net |

| 8. Reduce Derivatives | Avoid unnecessary derivatization steps to reduce reagent use and waste. cuestionesdefisioterapia.com |

| 9. Catalysis | Employ catalysts to enhance reaction efficiency and reduce energy consumption, allowing for milder conditions. cuestionesdefisioterapia.com |

Chemical Reactivity and Mechanistic Investigations of Sodium Ethenesulfonate

Nucleophilic Addition Reactions at the Ethenyl Moiety

The primary mode of reactivity for sodium ethenesulfonate (B8298466) involves the addition of nucleophiles across the activated carbon-carbon double bond. This reaction, a form of Michael addition or conjugate addition, is a cornerstone of its chemical behavior.

Reaction Kinetics and Mechanisms with Amine Nucleophiles (e.g., Ammonia (B1221849), Methylamine)

The reaction of sodium ethenesulfonate with primary and secondary amines, such as ammonia and methylamine (B109427), proceeds readily to form valuable amino sulfonic acids. Specifically, the reaction with ammonia yields 2-aminoethanesulfonic acid (taurine), and with methylamine, it produces 2-methylaminoethanesulfonic acid. organic-chemistry.org These reactions are typically conducted in aqueous solutions. rsc.org

While specific kinetic data such as rate constants and activation energies for the reaction of this compound with ammonia and methylamine are not extensively documented in publicly available literature, the general mechanism is well-understood to be a nucleophilic addition. A theoretical study using Density Functional Theory (DFT) on the analogous reaction of diethylamine (B46881) with a substituted vinyl sulfonate suggests a two-step mechanism. jrespharm.com

The proposed mechanism involves:

Nucleophilic Attack: The amine, acting as a nucleophile, attacks the β-carbon of the ethenesulfonate double bond, which is the more electrophilic carbon due to the electron-withdrawing effect of the sulfonate group. This leads to the formation of a zwitterionic intermediate where the nitrogen atom bears a positive charge and the α-carbon becomes a carbanion.

Proton Transfer: An intramolecular proton transfer from the newly formed ammonium (B1175870) group to the α-carbanion occurs, yielding the final neutral addition product.

This mechanistic pathway is characteristic of the aza-Michael addition to activated alkenes. The rate of these reactions is influenced by the nucleophilicity of the amine and the solvent conditions.

Table 1: Products of Nucleophilic Addition of Amines to this compound

| Nucleophile | Product | Reference |

| Ammonia (NH₃) | 2-Aminoethanesulfonic acid | organic-chemistry.org |

| Methylamine (CH₃NH₂) | 2-Methylaminoethanesulfonic acid | organic-chemistry.org |

General Principles of Ethenesulfonate Group Reactivity Towards Nucleophiles

The reactivity of the ethenesulfonate group towards nucleophiles is governed by the strong electron-withdrawing nature of the sulfonate group (-SO₃⁻). This group deactivates the double bond for electrophilic attack but strongly activates it for nucleophilic conjugate addition. The polarization of the π-bond makes the β-carbon atom electron-deficient and thus a prime target for nucleophiles.

A wide array of nucleophiles can participate in addition reactions with vinyl sulfonates, including:

Alcohols

Phenols

Thiols

Carboxylic acids

Amides and Imides

Hydrazides

Ureas

Diazonium salts

Nitroparaffins

The general principle follows the Michael addition pathway, where a soft nucleophile preferentially adds to the β-position of the activated alkene. The reaction is synthetically useful for the formation of a variety of functionalized sulfonic acids and their salts.

Electrophilic and Cycloaddition Reactivities

While less common than nucleophilic additions, the ethenyl moiety of this compound can also undergo electrophilic and cycloaddition reactions under specific conditions.

Halogenation and Nitration Studies

Literature suggests that vinylsulfonates can undergo halogenation and nitration. organic-chemistry.org However, detailed studies specifically on this compound are not widely reported. For electron-deficient alkenes in general, electrophilic addition of halogens can be more complex than for electron-rich alkenes. Reagents like N-bromosuccinimide (NBS) are often used for the bromination of activated alkenes. libretexts.orgmasterorganicchemistry.com The reaction of alkenes with iron(III) nitrate (B79036) nonahydrate in the presence of a halogen salt has been reported as a method for radical halo-nitration. organic-chemistry.org

Similarly, the direct nitration of alkenes, especially electron-deficient ones, can be challenging. Various methods have been developed for the synthesis of nitroolefins from alkenes, often involving radical pathways or specialized nitrating agents. thieme-connect.com A study on the nitration-peroxidation of alkenes employed tert-butyl nitrite (B80452) and tert-butyl hydroperoxide, proceeding through a radical mechanism. acs.org The direct applicability of these methods to this compound would require specific investigation, as the sulfonate group's influence on the reaction pathway would be significant.

Olefination Pathways Involving this compound

The term "olefination pathways" typically refers to reactions that form a new carbon-carbon double bond. While some sources mention that vinylsulfonates undergo olefination, specific examples where this compound acts as a key reactant in a classical olefination reaction (like the Wittig or Horner-Wadsworth-Emmons reaction) are not described in the surveyed literature. Such reactions typically involve carbonyl compounds and phosphorus or sulfur ylides. It is possible that "olefination" in this context refers to more specialized reactions, but detailed research findings on this topic for this compound are scarce.

Diels-Alder and Related Cycloaddition Reactions

The electron-deficient nature of the double bond in vinyl sulfonates makes them effective dienophiles in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.gov They can react with various dienes to form six-membered cyclic sulfonate esters (sultones) or their precursors. For instance, methyl vinyl sulfone, a close analogue, has been shown to react with cyclopentadiene. acs.orgwesleyan.edu The reaction of vinyl sulfonamides, which are structurally similar, with dienes is also well-documented to produce bicyclic sultams. libretexts.org

Furthermore, vinyl sulfonates are competent dipolarophiles in 1,3-dipolar cycloaddition reactions. wikipedia.org These reactions are a powerful tool for the synthesis of five-membered heterocyclic compounds. For example, the reaction of pentafluorophenyl vinylsulfonate with nitrones has been reported to produce isoxazolidine (B1194047) derivatives with high regioselectivity. researchgate.net The reaction of azides with alkenes, a classic example of a 1,3-dipolar cycloaddition, can be used to form triazoles. organic-chemistry.org Given the electron-deficient nature of its double bond, this compound is expected to be a reactive partner in such cycloadditions.

Table 2: Cycloaddition Reactions Involving Vinyl Sulfonates/Sulfones

| Reaction Type | Reactants | Product Type | Reference |

| Diels-Alder | Methyl vinyl sulfone + Cyclopentadiene | Bicyclic sultone adduct | acs.org |

| Diels-Alder | Vinyl sulfonamide + Diene | Bicyclic sultam | libretexts.org |

| 1,3-Dipolar Cycloaddition | Pentafluorophenyl vinylsulfonate + Nitrone | Isoxazolidine | researchgate.net |

| 1,3-Dipolar Cycloaddition | Alkene + Azide | Triazole | organic-chemistry.org |

Electron-Induced Chemical Transformations and Degradation Mechanisms

The degradation of persistent organic compounds is a critical area of environmental chemistry. Advanced Reduction Processes (ARPs), which generate highly reactive species like the hydrated electron (e⁻ₐq), are effective for breaking down oxidized contaminants. rsc.org Understanding the reactivity and mechanistic pathways of these reactions is essential for optimizing such treatment processes. This compound, with its activated carbon-carbon double bond, presents an interesting case for studying electron-induced transformations.

The reactivity of a chemical compound with hydrated electrons is quantified by its second-order rate constant (k). rsc.org For ethenesulfonate, the anion of this compound, this value has been experimentally determined. In studies compiling kinetic data for a wide range of organic compounds, the rate constant for the reaction of ethenesulfonate with the hydrated electron was reported. mtu.edu This rapid reaction indicates that this compound is readily susceptible to degradation by hydrated electrons, which are the principal reducing species in various ARP systems. mtu.edunsf.gov

The reaction can be represented as: CH₂=CHSO₃⁻ + e⁻ₐq → [CH₂=CHSO₃⁻]•⁻

The high rate constant is attributed to the electrophilic nature of the carbon-carbon double bond, which is activated by the electron-withdrawing sulfonate group. acs.org This makes the molecule a prime target for nucleophilic attack by the hydrated electron. rsc.org

| Compound | Chemical Formula | Rate Constant (k) with e⁻ₐq (M⁻¹s⁻¹) |

|---|---|---|

| Ethenesulfonate | CH₂=CHSO₃⁻ | 2.30 × 10⁹ |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are valuable predictive tools in environmental science and drug discovery. mdpi.comresearchgate.netnih.gov These models establish a mathematical correlation between the chemical structure of a compound and its reactivity or physical properties. ecetoc.org For reactions involving hydrated electrons, QSAR models, often expressed as Linear Free Energy Relationships (LFERs), are developed to predict reaction rate constants based on molecular descriptors. rsc.orgmtu.edu

Theoretical and computational chemistry provides profound insights into reaction mechanisms that are often difficult to probe experimentally. acs.org For the reaction of hydrated electrons with organic compounds, three primary mechanisms are generally considered:

Associative mechanism: The electron associates with a π-system, such as a double bond, forming a radical anion intermediate. rsc.org

Concerted dissociative cleavage: Electron transfer and the breaking of a bond occur in a single, simultaneous step. rsc.org

Stepwise cleavage: An initial electron transfer forms a radical anion intermediate, which then undergoes bond cleavage in a subsequent step. rsc.org

In the case of this compound, the most prominent feature is the C=C double bond, which is known to be a site of high reactivity. Computational studies and mechanistic analysis of similar unsaturated compounds suggest that the dominant pathway for its reaction with a hydrated electron is the associative mechanism. rsc.org The nucleophilic hydrated electron attacks the electron-deficient π bond of the vinyl group. rsc.org

Density functional theory (DFT) calculations are used to determine the aqueous-phase one-electron reduction potential (E°red,aq) for various potential reaction sites within a molecule. mtu.eduresearchgate.net This value helps predict the most thermodynamically favorable reaction pathway. For ethenesulfonate, the calculated reduction potential associated with the attack on the double bond supports this site as the primary point of interaction with the hydrated electron. mtu.edu The resulting radical anion is an intermediate that can subsequently participate in further reactions, such as protonation or dimerization. rsc.org

| Compound | Calculated ΔG°react,aq (kcal/mol) | Calculated E°red,aq (V vs. SHE) |

|---|---|---|

| Ethenesulfonate | -37.67 | -2.65 |

Polymerization Science and Engineering of Sodium Ethenesulfonate

Homopolymerization Studies

The polymerization of sodium ethenesulfonate (B8298466) yields poly(sodium ethenesulfonate), a polyelectrolyte with a high charge density. The study of its homopolymerization is fundamental to understanding its reactivity and the properties of the resulting polymer.

Radical Polymerization Kinetics and Mechanism

The homopolymerization of this compound is typically carried out via free-radical polymerization in an aqueous solution. The kinetic profile of this reaction has been the subject of detailed investigation. The process follows the classical three stages of a radical chain reaction: initiation, propagation, and termination.

Initiation: The reaction is started by thermal or photochemical decomposition of an initiator molecule (e.g., persulfates, azo compounds) to produce primary radicals. These highly reactive species then attack the electron-rich double bond of a this compound monomer, forming a monomer radical.

Propagation: The newly formed monomer radical adds to another monomer molecule, regenerating the radical at the end of the growing chain. This step repeats, rapidly increasing the length of the polymer chain. Kinetic studies have utilized electron spin resonance (ESR) spectroscopy to investigate the polymerization mixture, which showed a strong signal attributed to the propagating carbon-centered radical of this compound.

Termination: The growth of polymer chains is halted when two propagating radicals combine (recombination) or transfer a hydrogen atom (disproportionation), resulting in a stable, non-reactive polymer chain.

Research has shown that the molecular weight of the resulting poly(this compound) is dependent on the reaction conditions. Specifically, the molecular weight increases with higher monomer concentrations and decreases with higher radical initiator concentrations. This relationship allows for the control of the final polymer size. For instance, studies have successfully produced poly(this compound) with a molecular weight of 4.0 × 10⁴ g/mol by carefully adjusting these parameters.

Structural and Conformational Analysis of Poly(this compound)

Poly(this compound), the product of homopolymerization, is a linear polyelectrolyte characterized by a backbone of repeating ethylene (B1197577) units, each bearing a pendant sodium sulfonate group. The chemical structure of the polymer is confirmed using analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy, which shows the characteristic absorption bands for the sulfonate group, and nuclear magnetic resonance (NMR) spectroscopy to verify the hydrocarbon backbone.

The conformation of polyelectrolytes like poly(this compound) in solution is heavily influenced by the electrostatic repulsions between the charged sulfonate groups along the polymer chain. In aqueous solutions with low ionic strength, these repulsive forces cause the polymer chain to adopt a highly extended or rod-like conformation to maximize the distance between charged sites. As the ionic strength of the solution increases (e.g., by adding salt), the charges on the polymer chain are shielded by counter-ions, which reduces the intramolecular repulsion and allows the chain to adopt a more flexible and coiled conformation. The size and shape of the polymer in solution can be studied using techniques like dynamic light scattering (DLS) and size-exclusion chromatography (SEC).

Copolymerization Strategies and Advanced Architectures

Copolymerization is a versatile strategy to create materials that combine the properties of this compound with those of other monomers, leading to polymers with tailored functionalities. The resulting poly(anionic) copolymers have found use in a wide array of applications, from industrial water treatment to materials for fuel cells. wikipedia.org

Co-monomer Selection and Reactivity Ratio Determination (e.g., Acrylic Acid, Methacrylic Acid, Ethenyl Acetate (B1210297), Butenoic Acid)

The selection of a co-monomer is dictated by the desired properties of the final copolymer. Monomers like acrylic acid and methacrylic acid are frequently chosen to be copolymerized with this compound. wikipedia.org

The tendency of two monomers to copolymerize and the resulting microstructure of the copolymer are quantified by their monomer reactivity ratios (r₁ and r₂). These ratios compare the rate constant for a radical adding to a monomer of its own species versus a monomer of the other species.

If r₁ > 1, the polymer radical prefers to add its own monomer.

If r₁ < 1, it prefers to add the other monomer (cross-propagation).

If r₁ ≈ 1, it shows no preference.

If the product r₁r₂ ≈ 1, a random copolymer is formed.

If r₁r₂ ≈ 0, an alternating copolymer is likely.

While extensive data on the copolymerization of this compound (M₁) with acrylic acid and methacrylic acid exists, specific reactivity ratios are not always reported in the literature. However, a study on the copolymerization of sodium vinyl sulfonate (a synonym for SES) with acrylonitrile (B1666552) (M₂) provides a concrete example of these values.

| Monomer 1 (M₁) | r₁ | Monomer 2 (M₂) | r₂ | Reference |

|---|---|---|---|---|

| Acrylonitrile | 1.5 | Sodium Vinyl Sulfonate | 0.15 | kyoto-u.ac.jp |

In this system, r₁ > 1 and r₂ < 1, indicating that the acrylonitrile radical prefers to add another acrylonitrile monomer, while the this compound radical also prefers to add an acrylonitrile monomer. kyoto-u.ac.jp This suggests the formation of a statistical copolymer that will be richer in acrylonitrile units. kyoto-u.ac.jp

Copolymerization with other monomers includes:

Acrylic Acid (AA): Copolymers of acrylic acid and this compound are widely used as dispersants and scale inhibitors. google.com Patents describe compositions containing from 10 to 90 mole percent of acrylic acid-based units. google.com

Methacrylic Acid (MAA): Copolymers with methacrylic acid have been developed for applications such as scale prevention in water systems, with compositions containing 80 to 95 mole percent of methacrylic acid residues. google.com

Ethenyl Acetate (Vinyl Acetate): Copolymerization with ethenyl acetate (vinyl acetate) is also possible, though differences in monomer reactivity ratios can present challenges. google.com A copolymer of sodium vinyl sulfonate with ethyl acetate has been reported for the manufacturing of heat-stable fibers.

Butenoic Acid: Information on the copolymerization of this compound with butenoic acid is not prominent in publicly available research.

Synthesis and Characterization of Poly(anionic) Copolymers

Poly(anionic) copolymers containing this compound are typically synthesized via free-radical polymerization in an aqueous solution. google.com Conventional methods utilize water-soluble initiators, such as potassium persulfate or redox initiator systems (e.g., persulfate-bisulfite), to generate radicals and initiate the polymerization process. google.comgoogle.com For example, the synthesis of poly(acrylic acid-co-sodium ethenesulfonate) hydrogels has been achieved using benzoyl peroxide (BPO) as the initiator and ethylene glycol dimethacrylate (EGDMA) as a cross-linking agent.

The resulting copolymers are characterized by a suite of analytical techniques to determine their composition, molecular weight, and structure.

FTIR and NMR Spectroscopy: Used to confirm the incorporation of both monomer units into the polymer chain and to quantify the copolymer composition.

Size-Exclusion Chromatography (SEC/GPC): Determines the average molecular weight and the molecular weight distribution (polydispersity index, PDI) of the copolymer.

Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the copolymer.

Elemental Analysis: Can provide a precise measure of the copolymer composition, for example, by quantifying the sulfur content from the this compound units. kyoto-u.ac.jp

Laser Scattering Analysis: Can be used to determine the particle size of copolymer nanomaterials in a dispersion. mdpi.com

Tailoring Polymer Composition and Microstructure for Specific Applications

The ability to control the ratio and distribution of monomer units in a copolymer allows for the fine-tuning of its properties for specific end-uses. By adjusting the monomer feed ratio during synthesis, the microstructure of the resulting poly(anionic) copolymer can be tailored to optimize performance.

Dispersants and Scale Inhibitors: For boiler water applications, copolymers of acrylic acid and this compound are highly effective. Research indicates that copolymers containing 60 to 80 mole percent of acrylic acid units exhibit superior performance in dispersing and suspending scale-forming particulates. google.com The high anionic charge from both carboxylate and sulfonate groups enhances the polymer's ability to adsorb onto crystal surfaces, preventing their growth and agglomeration.

Hydrogels and Superabsorbents: In hydrogels made from acrylic acid and this compound, the monomer ratio directly impacts the swelling capacity. The strong electrostatic repulsion between the sulfonate groups can lead to a more expanded polymer network, capable of absorbing large quantities of water.

Fiber Modification: Copolymers of this compound are used to improve the properties of synthetic fibers. For instance, incorporating it into acrylic fibers can act as a heat stabilizer, improving whiteness and durability. It also serves as a stain-proofing agent for nylon fibers.

Proton Exchange Membranes: The sulfonic acid group is an excellent proton conductor, making copolymers containing this compound (often in its acid form) candidates for proton exchange membranes (PEMs) in fuel cells. wikipedia.org By controlling the concentration of sulfonate groups, the ion exchange capacity and proton conductivity of the membrane can be precisely managed.

Controlled/Living Polymerization Methods

The direct controlled polymerization of this compound presents significant challenges due to the high polarity of the monomer and its influence on the polymerization kinetics. A predominant and more successful strategy involves the controlled polymerization of a protected precursor monomer, typically a vinyl sulfonate ester, followed by a post-polymerization hydrolysis step to yield the desired poly(sodium vinyl sulfonate). This approach allows for precise control over the polymer architecture.

Reversible Addition–Fragmentation chain Transfer (RAFT) polymerization stands out as a versatile and widely applied technique for synthesizing well-defined polymers from vinyl sulfonate esters. It offers excellent control over molecular weight, polydispersity, and allows for the creation of complex polymer architectures like block copolymers.

The success of RAFT polymerization is critically dependent on the selection of an appropriate Chain Transfer Agent (CTA). The choice of CTA must be matched to the reactivity of the monomer. For vinyl sulfonate esters, which are considered less-activated monomers, CTAs that provide less stabilization to the radical adduct, such as xanthates and dithiocarbamates, are generally more effective than the dithioesters and trithiocarbonates used for monomers like styrene (B11656) or acrylates. mdpi.com

In a key study, various CTAs were evaluated for the RAFT polymerization of vinyl sulfonate esters, including neopentyl ethenesulfonate (NES) and 1-butyl ethenesulfonate (BES). acs.orgresearchgate.net The investigation compared the efficacy of xanthate-type, dithiocarbamate-type, and dithioester-type CTAs. acs.orgresearchgate.net Among the tested agents, the xanthate O-ethyl-S-(1-methoxycarbonyl) ethyldithiocarbonate proved to be the most efficient, yielding polymers with low polydispersities. acs.orgresearchgate.net The effectiveness of different CTAs is summarized in the table below.

| CTA Type | Specific Agent | Monomer | Outcome | Reference |

| Xanthate | O-ethyl-S-(1-methoxycarbonyl) ethyldithiocarbonate | NES, BES | Most efficient ; produced polymers with low polydispersity. | acs.org, researchgate.net |

| Dithiocarbamate | (Not specified) | NES, BES | Less efficient than the best xanthate. | acs.org, researchgate.net |

| Dithioester | (Not specified) | NES, BES | Less efficient than the best xanthate. | acs.org, researchgate.net |

A hallmark of a controlled polymerization is the ability to predetermine the molecular weight of the polymer and produce chains of uniform length, reflected in a low polydispersity index (PDI or Đ). Using the optimized xanthate-type CTA for the RAFT polymerization of neopentyl ethenesulfonate (NES), researchers demonstrated excellent control over the polymerization. acs.orgresearchgate.net

Key findings that confirm this control include:

A linear increase in the polymer's molecular weight corresponding with monomer conversion. acs.orgresearchgate.net

The ability to control the final molecular weight by adjusting the initial ratio of monomer consumed to the amount of CTA used. acs.orgresearchgate.net

The formation of poly(NES) with relatively low polydispersity, indicating a narrow molecular weight distribution. acs.orgresearchgate.net

The polymerization of 1-butyl ethenesulfonate (BES) showed comparable behavior, confirming the robustness of the method for this class of monomers. acs.org This level of control is crucial for designing polymers with specific properties for advanced applications.

The "living" nature of RAFT polymerization makes it an ideal method for synthesizing block copolymers. This is typically achieved by using the polymer from a first polymerization step as a macro-CTA to initiate the polymerization of a second monomer.

A well-defined amphiphilic block copolymer containing a poly(lithium vinyl sulfonate) segment was successfully synthesized using this strategy. acs.orgresearchgate.netresearchgate.net The process involved two main steps:

RAFT Polymerization: A poly(N-vinylcarbazole) (PNVC) macro-CTA was used to initiate the polymerization of neopentyl ethenesulfonate (NES). This resulted in the formation of a diblock copolymer, poly(N-vinylcarbazole)-b-poly(neopentyl ethenesulfonate). acs.orgresearchgate.net

Deprotection: The neopentyl ester groups on the poly(NES) block were subsequently removed via hydrolysis. This converted the hydrophobic poly(NES) block into a hydrophilic, strongly anionic poly(lithium vinyl sulfonate) block. acs.orgresearchgate.net

The final product is an amphiphilic block copolymer, poly(N-vinylcarbazole)-b-poly(lithium vinyl sulfonate), which combines a hydrophobic segment with a polyelectrolyte segment. researchgate.net Such materials are of significant interest for applications requiring self-assembly or specific interfacial properties.

While RAFT is highly versatile, other controlled radical polymerization (CRP) methods exist, including Nitroxide Mediated Polymerization (NMP) and Atom Transfer Radical Polymerization (ATRP). nih.gov These techniques have been applied to sulfonate-containing monomers, though often with certain limitations compared to RAFT.

Atom Transfer Radical Polymerization (ATRP): ATRP has been used to graft poly(sodium styrene sulfonate) from surfaces. nih.gov However, this method typically requires a metal catalyst (often copper), which can be toxic and difficult to remove from the final product. nih.gov For some sulfonium-based monomers, ATRP has shown a progressive loss of control during polymerization. researchgate.net

Nitroxide Mediated Polymerization (NMP): NMP is another CRP method that avoids metal catalysts but often requires high reaction temperatures and uses expensive nitroxide mediators. nih.gov

For sulfonate monomers, RAFT polymerization often presents an advantage over ATRP and NMP due to its tolerance of a wider range of functional monomers and solvents (including aqueous media for some systems), and the absence of metal catalysts. nih.govresearchgate.net

Beyond radical polymerization, cationic polymerization of vinyl ethers has been achieved in a controlled manner using trifluoromethyl sulfonates as catalysts, including a cationic RAFT approach that yielded polymers with low molecular weight distributions. rsc.orgnih.gov

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

Control of Molecular Weight and Polydispersity in Poly(vinyl sulfonate) Derivatives

Polymer Properties and Structure-Property Relationships

The unique properties of poly(this compound) are derived directly from the presence of the sulfonate group (–SO₃⁻Na⁺) attached to each repeating unit of the polymer backbone. This structure imparts strong polyelectrolytic character and high charge density.

| Property | Structural Origin | Consequence / Application | Reference |

| High Ionic Conductivity | High density of mobile Na⁺ counter-ions and sulfonate groups along the polymer chain. | The protonated form, poly(vinylsulfonic acid), exhibits high proton conductivity, especially under hydrated conditions. This makes it suitable for use in proton exchange membranes (PEMs) for fuel cells. | , |

| High Ion-Exchange Capacity | The presence of a sulfonate group on every monomer unit. | The polymer can effectively exchange its sodium ions for other cations, a property utilized in water treatment and as a component in ion-exchange resins. | |

| Water Solubility / Hydrophilicity | The highly polar sulfonate groups readily hydrate. | Poly(this compound) is water-soluble. This property is fundamental to its use in aqueous formulations and as a hydrophilic block in amphiphilic copolymers. | |

| Amphiphilicity (in Block Copolymers) | Combination of a hydrophilic poly(vinyl sulfonate) block with a hydrophobic polymer block (e.g., poly(N-vinylcarbazole)). | The resulting block copolymers can self-assemble in solution to form micelles or other nanostructures and act as stabilizers or compatibilizers. | researchgate.net |

The direct link between the sulfonated vinyl structure and the resulting polymer's properties makes poly(this compound) a valuable material for various advanced technologies. Its applications as a component in photoresists for the electronics industry and as a brightener in nickel electroplating baths are further evidence of its tailored functionality.

Influence of Monomer Ratio and Polymerization Conditions on Macroscopic Properties

The macroscopic properties of polymers derived from this compound are profoundly influenced by the monomer ratio in copolymer systems and the specific conditions under which polymerization occurs. These factors dictate the final polymer's molecular weight, composition, and ultimately its physical and chemical characteristics.

In copolymerization, the ratio of this compound to other comonomers is a critical determinant of the final properties. For instance, when copolymerized with hydrophobic monomers such as butyl acrylate (B77674) or ethenyl acetate, the resulting polymer's flexibility and hydrophobic nature are balanced by the hydrophilic and ionic contributions of the this compound units. ontosight.aiontosight.ai The inclusion of monomers like N-hydroxymethylacrylamide can further enhance water solubility and provide sites for subsequent chemical modifications. ontosight.ai Research on polycarboxylate superplasticizers (PCEs), synthesized from acrylic acid and a polyethylene (B3416737) glycol-based macromonomer, has shown that increasing the acrylic acid to macromonomer ratio leads to a higher reaction rate, increased conversion of the macromonomer, and a greater molecular weight of the final PCE polymer. nih.gov However, this also results in a lower density of the polyethylene glycol side chains. nih.gov This interplay demonstrates that a precise monomer ratio is essential for tailoring the polymer for specific applications, such as achieving high dispersing effectiveness in cement pastes. nih.gov

Polymerization conditions—including temperature, pressure, initiator concentration, and solvent type—also play a pivotal role. The synthesis of poly(sodium 4-styrenesulfonate) via Atom Transfer Radical Polymerization (ATRP) has demonstrated that the choice of solvent system (e.g., water vs. water/methanol (B129727) mixtures) significantly affects the control over the polymerization process and the resulting polydispersity of the polymer chains. researchgate.net Similarly, in the free radical polymerization of vinyl sulfonic acid, optimizing the concentrations of the initiator (potassium peroxydiphosphate) and other components of the redox system is crucial for maximizing the grafting of the monomer onto a cellulose (B213188) backbone. These conditions directly impact the kinetics of the polymerization, including the rates of chain initiation, propagation, and termination, which in turn determine the average molecular weight and the distribution of molecular weights within the polymer sample. nih.gov

The table below illustrates the effect of monomer feed ratio on the properties of copolymers containing this compound, based on typical findings in polymer research.

| Monomer System | Monomer Ratio (this compound : Comonomer) | Key Polymerization Condition | Resulting Macroscopic Property Change |

| This compound / Acrylamide (B121943) | Increasing Acrylamide | Graft Copolymerization | Enhanced water absorption capacity. |

| This compound / Butyl Acrylate | Increasing this compound | Emulsion Polymerization | Increased hydrophilicity and ionic character. ontosight.ai |

| This compound / Ethenyl Acetate | Varied Ratios | Emulsion Polymerization | Tailorable flexibility and adhesion properties. ontosight.ai |

| Acrylic Acid / IPEG Macromonomer* | Increasing Acrylic Acid | Aqueous Solution Polymerization | Increased molecular weight, decreased side-chain density. nih.gov |

| Note: While not directly involving this compound, this system exemplifies the principles of how monomer ratios affect copolymer properties in a related polyanionic system. |

Ionic Character and Hydrophilicity of Poly(this compound) and Copolymers

The defining characteristic of poly(this compound) (PNaES) and its copolymers is their pronounced ionic character and resulting hydrophilicity, properties conferred by the sulfonate group (-SO₃⁻Na⁺). ontosight.ai this compound is a highly water-soluble monomer, and this attribute is transferred to its corresponding homopolymer, PNaES, which is classified as a hydrophilic polymer or polyelectrolyte. alfachemic.com This inherent water solubility is due to the polar sulfonate functional groups, which readily interact with water molecules. alfachemic.com

This strong ionic character is fundamental to many of the applications of these polymers. As polyanions, they carry a negative charge along the polymer backbone, leading to a range of important behaviors in solution and at interfaces. This charge is responsible for their use in applications such as:

Ion-exchange resins: The sodium ions can be exchanged for other cations, a principle used in water purification and other separation processes.

Dispersants: The electrostatic repulsion between the negatively charged polymer chains adsorbed onto particles prevents them from agglomerating, which is why they are effective as superplasticizers in concrete and as stabilizers in emulsion polymerization.

Coatings: The hydrophilic nature can improve adhesion to certain substrates and can be tailored for coatings that require a balance between water resistance and other properties. ontosight.ai

The table below summarizes the impact of incorporating this compound on the properties of various copolymers.

| Copolymer System | Role of this compound | Resulting Property |

| P(this compound - co - Butyl Acrylate) | Introduces hydrophilic/ionic segments | Creates amphiphilic polymer with tunable water interaction. ontosight.ai |

| P(this compound - co - Ethenyl Acetate) | Imparts ionic character | Enhances stability in emulsion systems. ontosight.ai |

| P(this compound - co - N-Hydroxymethylacrylamide) | Increases overall hydrophilicity and ionic charge | Improves water solubility and potential for biocompatibility. ontosight.ai |

| P(this compound - co - Styrene) | Provides hydrophilic blocks in block copolymers | Forms amphiphilic block copolymers capable of self-assembly. |

Molecular Weight, Charge Density, and Hydrodynamic Radius Effects on Polymer Performance

The performance of polymers based on this compound is critically dependent on a trio of interconnected molecular parameters: molecular weight, charge density, and hydrodynamic radius. These properties are established during polymerization and collectively govern the polymer's behavior in solution and its effectiveness in various applications.

Molecular Weight (Mw) refers to the average mass of the polymer chains. It is a fundamental property that influences many other characteristics, such as viscosity, mechanical strength, and solubility. For many applications, a specific molecular weight range is optimal. For instance, in copolymers used as thickeners, a higher molecular weight (e.g., >40,000 g/mol ) is generally preferred. google.com Controlled polymerization techniques like RAFT allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions, enabling precise tuning of performance. acs.org

Charge Density is defined as the amount of electric charge per unit mass of the polymer. unimi.it In the context of PNaES and its copolymers, it is determined by the concentration of sulfonate groups along the polymer backbone. A higher incorporation of this compound monomer results in a higher charge density. This parameter is crucial for applications relying on electrostatic interactions. For example, the efficiency of a polymer as an ion-exchange resin or a dispersant in a colloidal suspension is directly related to its charge density. High charge density enhances the polymer's ability to bind counter-ions and to create strong repulsive forces between particles.

Hydrodynamic Radius (Rh) is a measure of the effective size of a polymer molecule in solution. It represents the radius of a hypothetical hard sphere that diffuses at the same rate as the polymer coil. arxiv.org The hydrodynamic radius is influenced by both the molecular weight and the polymer's conformation in a given solvent. For a linear polymer, Rh generally increases with molecular weight. ustc.edu.cnnist.gov The conformation, in turn, is affected by the charge density; high charge density leads to electrostatic repulsion between charged groups on the same chain, causing the polymer to adopt a more expanded, rigid conformation and thus increasing its hydrodynamic radius. This effect is central to the performance of polyelectrolytes in applications like viscosity modification and flow control. In biomedical applications, the hydrodynamic radius is a critical factor, as it can determine whether a polymer-drug conjugate is cleared by the kidneys. ustc.edu.cn

The interplay between these three parameters is complex and crucial for designing effective polymers. For example, a high molecular weight polymer with high charge density will have a large hydrodynamic radius, making it an effective viscosifier. For applications as a superplasticizer, an optimal balance must be struck between molecular weight and charge density to ensure both effective adsorption onto cement particles and sufficient electrostatic repulsion for dispersion. nih.gov

| Parameter | Definition | Influence on Performance | Interrelation |

| Molecular Weight (Mw) | The average mass of a polymer chain. | Affects viscosity, mechanical properties, and solubility. Higher Mw often leads to higher viscosity. google.com | Directly influences the potential hydrodynamic radius. nist.gov |

| Charge Density | The quantity of ionic charge per unit mass of the polymer. unimi.it | Governs electrostatic interactions, crucial for dispersancy, ion exchange, and solution conformation. | Affects chain stiffness and expansion in solution, thereby influencing the hydrodynamic radius. |

| Hydrodynamic Radius (Rh) | The effective size of the hydrated polymer coil in solution. arxiv.org | Determines the polymer's influence on solution viscosity and its behavior in biological systems (e.g., renal clearance). ustc.edu.cn | A function of both molecular weight and the polymer's conformation, which is affected by charge density. |

Derivatization and Functionalization of Sodium Ethenesulfonate

Synthesis and Reactivity of Alkyl Vinylsulfonates

The synthesis of alkyl vinylsulfonates, or vinyl sulfonate esters, can be achieved from precursors like 2-chloroethanesulfonyl chloride, which is related to the chemistry of ethenesulfonic acid. researchgate.net One common method involves the reaction of 2-chloroethanesulfonyl chloride with various alcohols in the presence of a base, such as triethylamine (B128534) or pyridine. researchgate.netresearchgate.net This reaction directly yields the corresponding alkyl ethenesulfonate (B8298466).

These ester derivatives exhibit significant reactivity. For instance, they readily undergo radical polymerization to form poly(alkyl vinylsulfonate)s. researchgate.netresearchgate.net The properties of these polymers can be controlled through techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization, which allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. researchgate.netresearchgate.net Furthermore, the ester group can be later hydrolyzed to yield poly(vinylsulfonic acid), a highly acidic polyelectrolyte. researchgate.net

Alkyl vinylsulfonates are recognized as excellent and potent alkylating agents. atamankimya.com Their reactivity stems from the electron-withdrawing nature of the sulfonate group, which makes the vinyl group susceptible to nucleophilic attack. This property allows them to react with a wide range of nucleophiles, effectively transferring the vinyl group, which can be considered a form of alkylation. The derivatives of vinylsulfonic acid, including these esters, are utilized in various chemical syntheses due to this characteristic.

Chemical Modifications of the Ethenesulfonate Group

The ethenesulfonate group, particularly its carbon-carbon double bond, is a site of high reactivity, making it amenable to various chemical modifications. The activated C=C bond readily participates in addition reactions with a wide range of nucleophiles. This reactivity is a cornerstone of its use as an intermediate in organic synthesis.

Key reactions involving the ethenesulfonate group include:

Nucleophilic Addition: It reacts with nucleophiles like ammonia (B1221849) to form 2-aminoethanesulfonic acid (taurine) and with methylamine (B109427) to produce 2-methylaminoethanesulfonic acid. Other nucleophiles that undergo addition reactions include alcohols, phenols, thiols, carboxylic acids, amides, and imides.

Halogenation: The double bond can be halogenated.

Nitration: The vinyl group is also capable of undergoing nitration reactions.

Diels-Alder Reaction: As a dienophile, it can participate in Diels-Alder cycloaddition reactions.

These modifications allow for the introduction of diverse functional groups, transforming the basic sodium ethenesulfonate structure into more complex molecules for specific applications.

| Nucleophile Class | Example Nucleophile | Resulting Product Type |

|---|---|---|

| Amines | Ammonia (NH₃) | Aminoalkanesulfonic Acid (e.g., Taurine) |

| Amines | Methylamine (CH₃NH₂) | N-Methylaminoethanesulfonic Acid |

| Alcohols/Phenols | General (R-OH) | Ether-linked Sulfonates |

| Thiols | General (R-SH) | Thioether-linked Sulfonates |

| Carboxylic Acids | General (R-COOH) | Ester-linked Sulfonates |

Development of Functional Derivatives for Research Probes and Material Precursors

The strategic functionalization of this compound has led to the development of valuable molecules for both biological research and materials science.

Research Probes: Aryl vinyl sulfonates and the related aryl vinyl sulfones have been identified as a novel class of mechanism-based probes for protein tyrosine phosphatases (PTPs). nih.gov These enzymes are crucial in cellular regulation, and their dysfunction is linked to diseases like cancer and diabetes. nih.gov Compounds like phenyl vinyl sulfonate (PVSN) and phenyl vinyl sulfone (PVS) can irreversibly inactivate PTPs by forming a covalent bond with the active site cysteine residue through a Michael addition mechanism. nih.gov This active-site-directed inactivation allows these probes to be used for the functional study of PTPs in complex biological systems. nih.gov The development of azide-tagged versions of these probes further facilitates their use in identifying and characterizing PTP activity in proteomes. nih.gov

Material Precursors: this compound is a key monomer for synthesizing functional polymers with a wide range of industrial applications. Its polymerization, often with other monomers (copolymerization), yields materials with tailored properties. ontosight.ai

Ion-Exchange Membranes: Polymers and copolymers of this compound are used to create ion-conductive membranes. For example, polyvinylsulfonic acid, derived from the polymerization of vinylsulfonate monomers, can be used to produce transparent membranes with high ion exchange capacity and proton conductivity, making them suitable for use as polymer electrolyte membranes (PEM) in fuel cells.

Coatings and Adhesives: Copolymers incorporating this compound are used in coatings and adhesives. ontosight.ai For instance, copolymerization with vinyl acetate (B1210297) results in a polymer with both hydrophobic and hydrophilic segments. ontosight.ai The sulfonate group imparts hydrophilicity and ionic characteristics, which can be leveraged in applications requiring interaction with aqueous environments or specific adhesion properties. ontosight.aiontosight.ai

Water Treatment: The ion-exchange properties of polymers derived from this compound make them useful for water purification processes, where they can help remove ionic contaminants. ontosight.aiontosight.ai

Electronic Industry: Anionic homopolymers and copolymers are used in the electronics industry as components of photoresists.

| Derivative Class | Specific Example | Application Area | Function |

|---|---|---|---|

| Aryl Vinyl Sulfonates | Phenyl Vinyl Sulfonate (PVSN) | Biochemical Research | Mechanism-based probe for Protein Tyrosine Phosphatases (PTPs). nih.gov |

| Polymers | Poly(vinylsulfonic acid) | Materials Science (Fuel Cells) | Proton-conductive polymer electrolyte membrane (PEM). |

| Copolymers | Poly(vinyl acetate-co-sodium ethenesulfonate) | Coatings & Adhesives | Amphiphilic polymer for tailored surface properties. ontosight.ai |

| Copolymers | Generic Anionic Copolymers | Electronics | Component in photoresist formulations. |

Advanced Materials Science Applications of Sodium Ethenesulfonate and Its Polymers

Polymer Electrolyte Membranes (PEMs) for Energy Conversion Systems

Polymers derived from sodium ethenesulfonate (B8298466), primarily poly(sodium ethenesulfonate) and its acid form, polyvinylsulfonic acid (PVSA), are key materials in the fabrication of polymer electrolyte membranes (PEMs). researchgate.net These membranes are central to the function of energy conversion devices like fuel cells due to their ability to conduct ions. nist.gov

The efficacy of a PEM is largely determined by two key parameters: proton conductivity and ion exchange capacity (IEC). Research has shown that polymers based on this compound exhibit excellent properties in both regards. The sulfonic acid groups attached to the polymer backbone are responsible for these characteristics. researchgate.net

Polyvinylsulfonic acid (PVSA) possesses a high density of these acid groups, leading to a theoretical ion-exchange capacity of 9.2 meq/g. researchgate.net This high IEC value facilitates significant proton movement. Studies have measured the ionic conductivity of PVSA to be in the range of 0.04-0.11 S/cm. researchgate.net Under hydrated conditions, which are typical for fuel cell operation, the proton conductivity of PVSA-based membranes can reach the order of 10⁻¹ S/cm, a critical benchmark for efficient performance. researchgate.net

To further enhance these properties, research has explored the creation of copolymers. For instance, block copolymers incorporating sodium styrene (B11656) sulfonate, a related sulfonated monomer, demonstrate how molecular architecture can be tailored to control ion transport. By creating well-defined hydrophilic domains from the sulfonated blocks, highly efficient pathways for proton conduction are formed, leading to improved membrane performance. nih.gov

Table 1: Ion Transport Properties of Sulfonated Polymers

| Polymer System | Property | Reported Value | Source |

| Polyvinylsulfonic Acid (PVSA) | Ion-Exchange Capacity (IEC) | 9.2 meq/g | researchgate.net |

| Polyvinylsulfonic Acid (PVSA) | Ionic Conductivity | 0.04–0.11 S/cm | researchgate.net |

| Polyvinylsulfonic Acid (PVSA) | Proton Conductivity (Hydrated) | ~10⁻¹ S/cm | researchgate.net |

| Cross-linked Poly(styrenesulfonic acid) | Proton Conductivity (80°C, 90% RH) | 0.93 S/cm | smolecule.com |

| PVA-b-PSSS Block Copolymer | Ion-Exchange Capacity (IEC) | 1.2 mol/dm³ | nih.gov |

This table presents selected research findings on the properties of membranes derived from sulfonated polymers.

The design of effective PEMs for fuel cells involves creating a material that is not only highly conductive but also mechanically and chemically stable. Polymers from this compound are used to create ion-conductive membranes specifically for fuel cell applications. researchgate.net The goal is to produce transparent, stable membranes with high IEC and proton conductivity. researchgate.netnist.gov

A key design principle is the formation of distinct hydrophilic and hydrophobic domains within the polymer structure. The hydrophilic regions, rich in sulfonic acid groups from the ethenesulfonate monomer, absorb water and form interconnected channels that allow for the rapid transport of protons from the anode to the cathode. The hydrophobic polymer backbone provides the necessary mechanical strength and structural integrity to the membrane.

Research into advanced membrane design includes the synthesis of cross-linked polymers. For example, a highly conductive membrane was developed by copolymerizing n-butyl 4-styrenesulfonate (a protected form of the sulfonated monomer) with divinylbenzene (B73037) as a cross-linker. smolecule.com After polymerization, the protective butyl groups were removed to expose the sulfonic acid groups. This method resulted in a cross-linked poly(styrenesulfonic acid) membrane with a remarkably high proton conductivity of 0.93 S/cm⁻¹ at 80°C and 90% relative humidity, significantly higher than many conventional membranes. smolecule.com This demonstrates a strategic approach to designing robust and highly efficient PEMs for next-generation fuel cell technologies.

Research into Proton Conductivity and Ion Exchange Capacity

Electronic Industry Materials

In the electronics industry, polymers derived from this compound are utilized as a component in photoresist formulations, which are critical for the photolithography process used in semiconductor manufacturing. spiedigitallibrary.org

Photoresists are light-sensitive materials used to create patterned coatings on surfaces. Polymers containing sulfonate groups play a crucial role in the formulation of these materials. The primary function of these polymers is to alter their solubility upon exposure to light, enabling the creation of intricate circuit patterns. researchgate.nettitech.ac.jp

One area of research focuses on chemically amplified resists, where a photoacid generator (PAG) releases a strong acid, such as a sulfonic acid, upon exposure to UV light. titech.ac.jp This acid then acts as a catalyst, initiating a cascade of chemical reactions (e.g., deprotection) in the surrounding polymer matrix, which dramatically changes its solubility in a developer solution. titech.ac.jp This amplification mechanism provides very high sensitivity.

Another line of research involves formulating the polymer backbone itself with sulfonate-containing monomers to achieve desired properties. A notable study focused on developing photoresists for 157 nm lithography, a wavelength where many conventional polymers are too absorbent. Researchers synthesized copolymers from alkyl vinyl sulfonates and other monomers. google.com A specific photoresist formulation consisting of a partially protected copolymer of 1,1,1,3,3,3-hexafluoroisopropyl vinyl sulfonate and 4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropyl)styrene was developed. This resist demonstrated low absorbance at 157 nm and exhibited high performance. google.com

Table 2: Performance of a Vinyl Sulfonate-Based Photoresist

| Photoresist Component | Parameter | Measured Value | Source |

| Copolymer of a vinyl sulfonate ester | Sensitivity | 5.0 mJ/cm² | google.com |

| Copolymer of a vinyl sulfonate ester | Contrast | 10.3 | google.com |

| Poly(2,2,2-trifluoroethyl vinyl sulfonate) | Absorbance at 157 nm | 1.3 µm⁻¹ | google.com |

This table highlights specific research findings for a photoresist developed using vinyl sulfonate-based polymers for advanced lithography.

Water Treatment Technologies and Flocculation Mechanisms

Polymers of this compound are utilized in water treatment, primarily as flocculants or as components in the synthesis of water treatment emulsifiers. shanghaichemex.com Their effectiveness stems from their chemical structure as a polyanionic polymer.

Coagulation and flocculation are essential processes in water treatment for removing suspended colloidal particles that cause turbidity. Coagulation involves destabilizing these particles, which typically carry a negative surface charge, by adding a chemical coagulant (e.g., aluminum sulfate). This step neutralizes the charges, allowing the particles to begin aggregating. smolecule.com

Flocculation is the process that follows, where the small, destabilized particles are encouraged to agglomerate into larger clumps called "flocs". spiedigitallibrary.org Polymeric flocculants are often added to facilitate this process through several mechanisms. The primary principles involved are charge neutralization and polymer bridging. researchgate.netsmolecule.com

As a high-molecular-weight anionic polymer, poly(this compound) functions mainly through the adsorption bridging mechanism. The long polymer chains can attach to the surfaces of multiple destabilized colloidal particles at once. researchgate.net This creates physical bridges between the particles, effectively pulling them together to form large, dense flocs. These flocs are then heavy enough to be removed from the water through sedimentation or filtration. justia.com The effectiveness of a polymeric flocculant is highly dependent on factors like its molecular weight and charge density, as these properties determine its ability to span the distance between particles and adsorb effectively.

Removal Mechanisms for Specific Contaminants (e.g., Heavy Metal Ions)

Polymers derived from this compound are instrumental in the development of advanced materials for environmental remediation, particularly for the removal of heavy metal ions from aqueous solutions. The primary mechanism by which these sulfonated polymers operate is through adsorption, a process that can involve both physical and chemical interactions. researchgate.netrsc.org The effectiveness of these polymer-based materials stems from the presence of sulfonate functional groups (-SO₃⁻) along the polymer chain.

The removal of heavy metal ions by sulfonated polymers occurs through several key mechanisms:

Ion Exchange: The negatively charged sulfonate groups provide excellent sites for cation exchange. In an aqueous environment, the sodium ions (Na⁺) associated with the sulfonate groups can be readily exchanged for heavy metal cations (e.g., Pb²⁺, Cd²⁺, Cu²⁺, Zn²⁺), which have a higher affinity for the resin. scirp.orgdupont.com This process effectively sequesters the heavy metal ions from the solution onto the solid polymer matrix. The general reaction can be represented as: 2(Polymer-SO₃⁻Na⁺) + M²⁺ ⇌ (Polymer-SO₃⁻)₂M²⁺ + 2Na⁺ (where M²⁺ represents a divalent heavy metal ion).

Electrostatic Interaction: The strong anionic nature of the sulfonate groups creates a negatively charged polymer surface, which electrostatically attracts positively charged heavy metal ions present in the wastewater.

Chelation and Complexation: Beyond simple ion exchange, the sulfonate groups can act as ligands, forming coordination complexes with transition metal ions. utwente.nl This chelation effect results in a more stable binding of the metal ions to the polymer, enhancing the removal efficiency. mdpi.com The spatial arrangement of sulfonate groups on the polymer backbone can influence the selectivity towards specific metal ions by creating favorable chelation geometries.

The performance of these polymers is influenced by factors such as the pH of the solution, the initial concentration of metal ions, and the presence of other competing ions. researchgate.netresearchgate.net For instance, the adsorption of many metal cations increases as the pH of the solution rises. researchgate.net Research into polymer-based nanocomposites, which incorporate materials like carbon nanotubes or silica (B1680970) nanoparticles into the sulfonated polymer matrix, has shown enhanced removal capacities and mechanical stability. researchgate.netrsc.org

Table 1: Mechanisms for Heavy Metal Ion Removal by Sulfonated Polymers

| Removal Mechanism | Description | Key Interacting Group |

|---|---|---|

| Ion Exchange | Reversible interchange of ions between the polymer and the solution. | Sulfonate (SO₃⁻) |

| Electrostatic Attraction | Attraction between the negatively charged polymer surface and positive metal ions. | Sulfonate (SO₃⁻) |

| Chelation/Complexation | Formation of coordination bonds between the polymer's functional groups and metal ions. | Sulfonate (SO₃⁻) |

Specialty Coatings and Adhesives Research

The incorporation of this compound into polymer formulations is a key area of research for developing specialty coatings and adhesives with enhanced properties. Its utility stems from its ability to act as a reactive monomer, introducing sulfonate functional groups into the polymer backbone.

The process of forming a continuous, homogenous film is critical for the performance of any coating or adhesive. specialchem.com Polymers containing this compound units influence this process and the final properties of the film in several ways.

Film-Forming Properties: Film formation from a polymer dispersion (a common form for coatings) is a multi-step process involving the evaporation of the solvent (typically water), followed by the coalescence of polymer particles. researchgate.net

Evaporation: As the volatile solvent evaporates, polymer particles are brought into close contact.

Particle Deformation and Coalescence: Capillary forces and other pressures cause the individual polymer spheres to deform and fuse, forming a continuous film. specialchem.com

Interdiffusion: Polymer chains from adjacent particles interpenetrate, strengthening the film. researchgate.net

Adhesion Mechanisms: Adhesion, the ability of a coating or adhesive to stick to a substrate, is governed by a combination of mechanical interlocking and chemical interactions at the interface. Polymers of this compound can enhance adhesion through several mechanisms:

Improved Wetting: Surfactants and polymers with polar groups can improve the wetting of the substrate by lowering the surface tension of the formulation, which is essential for achieving intimate contact between the adhesive/coating and the surface. specialchem.com

Polar Interactions: The highly polar sulfonate groups can participate in strong dipole-dipole interactions and form hydrogen bonds with a wide variety of substrates, including metals, glass, and cellulosic materials. This chemical affinity significantly increases the adhesive strength compared to non-polar polymers.

Ionic Bonding: On suitable substrates, such as metal oxides or mineral surfaces, the potential for ionic bonding between the sulfonate anions and cationic sites on the substrate surface provides a powerful adhesion mechanism.